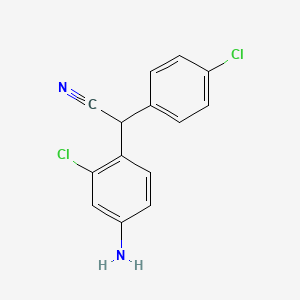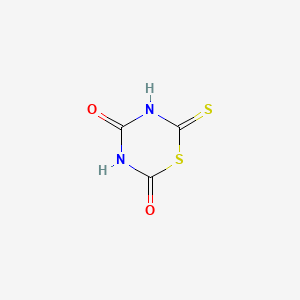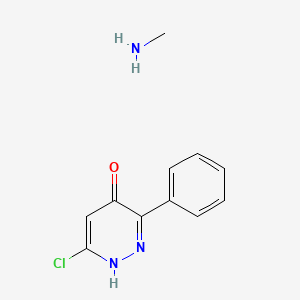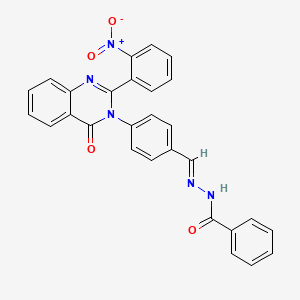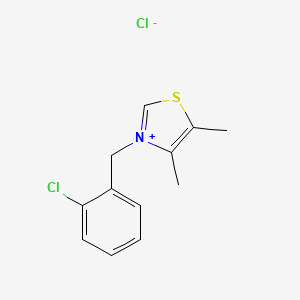
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide is a synthetic organic compound that belongs to the class of pyrrolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyrrolium ring substituted with an anilinovinyl group and an ethyl group, making it a unique molecule with interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide typically involves the reaction of aniline with an appropriate vinyl precursor under specific conditions. One common method involves the use of a vinyl halide and aniline in the presence of a base to form the anilinovinyl intermediate. This intermediate is then reacted with an ethyl-substituted pyrrolium salt to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the pyrrolium ring to a pyrrole ring.
Substitution: The anilinovinyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced pyrrole compounds, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Anilinopyrimidines: Known for their biological activities and used in medicinal chemistry.
2-Anilino-4-(thiazol-5-yl)-pyrimidines: Studied for their selectivity in binding to specific kinases.
2-Anilino-1,4-naphthoquinones: Investigated for their antifungal and antibacterial properties.
Uniqueness
5-(2-Anilinovinyl)-1-ethyl-3,4-dihydro-2H-pyrrolium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
69343-05-1 |
|---|---|
Fórmula molecular |
C14H19IN2 |
Peso molecular |
342.22 g/mol |
Nombre IUPAC |
N-[(E)-2-(1-ethyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C14H18N2.HI/c1-2-16-12-6-9-14(16)10-11-15-13-7-4-3-5-8-13;/h3-5,7-8,10-11H,2,6,9,12H2,1H3;1H |
Clave InChI |
XISJNWVCRYHRFY-UHFFFAOYSA-N |
SMILES isomérico |
CC[N+]1=C(CCC1)/C=C/NC2=CC=CC=C2.[I-] |
SMILES canónico |
CC[N+]1=C(CCC1)C=CNC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








